

In-Depth Technical Guide: DL-Glyceraldehyde-13C3 in Metabolic Research

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Compound of Interest

Compound Name: DL-Glyceraldehyde-13C3

Cat. No.: B583801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **DL-Glyceraldehyde-13C3**, a stable isotope-labeled compound crucial for metabolic research. This document outlines its core properties, applications, and a representative experimental workflow for its use in metabolic flux analysis.

Core Properties of DL-Glyceraldehyde-13C3

DL-Glyceraldehyde-13C3 is a labeled form of glyceraldehyde, a key intermediate in central carbon metabolism. The uniform labeling with Carbon-13 across all three carbon atoms makes it an invaluable tracer for elucidating the dynamics of metabolic pathways.

| Property | Value | Citation |
|-------------------|-------------|---|
| CAS Number | 478529-56-5 | [1] [2] [3] [4] [5] |
| Molecular Formula | [13C]3H6O3 | |
| Molecular Weight | 93.06 g/mol | |

Application in Metabolic Flux Analysis (MFA)

DL-Glyceraldehyde-13C3 is primarily utilized as a tracer in ¹³C-Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic

reactions. By introducing ^{13}C -labeled substrates like **DL-Glyceraldehyde-13C3** into a biological system, researchers can track the incorporation and transformation of the ^{13}C atoms into various downstream metabolites. This information, combined with computational modeling, allows for the precise determination of pathway activities.

The analysis of labeling patterns in metabolites from pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle provides a detailed snapshot of the cellular metabolic state. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of disease, and in drug development for assessing the metabolic effects of novel therapeutics.

Representative Experimental Protocol: ^{13}C -Metabolic Flux Analysis

The following is a generalized protocol for a ^{13}C -MFA experiment using a ^{13}C -labeled substrate.

1. Cell Culture and Isotope Labeling:

- **Cell Seeding:** Plate the cells of interest in appropriate culture vessels and grow them to the desired confluence in a standard culture medium.
- **Isotopic Labeling:** Replace the standard medium with a specially formulated medium containing the ^{13}C -labeled tracer (e.g., uniformly labeled glucose or another labeled nutrient from which **DL-Glyceraldehyde-13C3** is derived intracellularly) as the primary carbon source.
- **Steady-State Labeling:** Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable.

2. Metabolite Extraction:

- **Quenching:** Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., cold saline).
- **Extraction:** Lyse the cells and extract the metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

3. Analytical Measurement:

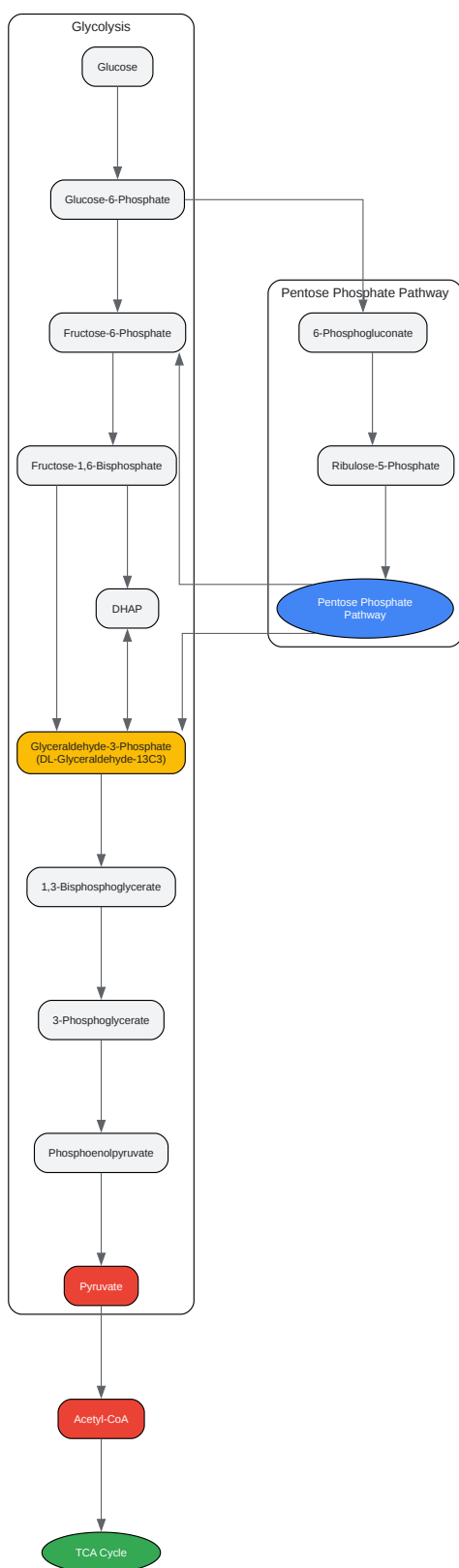
- **Sample Preparation:** Prepare the extracted metabolites for analysis. This may involve derivatization to improve volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- **Mass Spectrometry:** Analyze the isotopic labeling patterns of the target metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques separate the metabolites and detect the mass distribution of their fragments, revealing the extent of ^{13}C incorporation.

4. Data Analysis and Flux Calculation:

- **Mass Isotopomer Distribution (MID) Determination:** Process the raw mass spectrometry data to determine the MIDs for key metabolites. The MID represents the fractional abundance of each mass isotopomer (e.g., M+0, M+1, M+2, etc.).
- **Computational Modeling:** Use specialized software to fit the experimentally determined MIDs to a metabolic network model. This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.

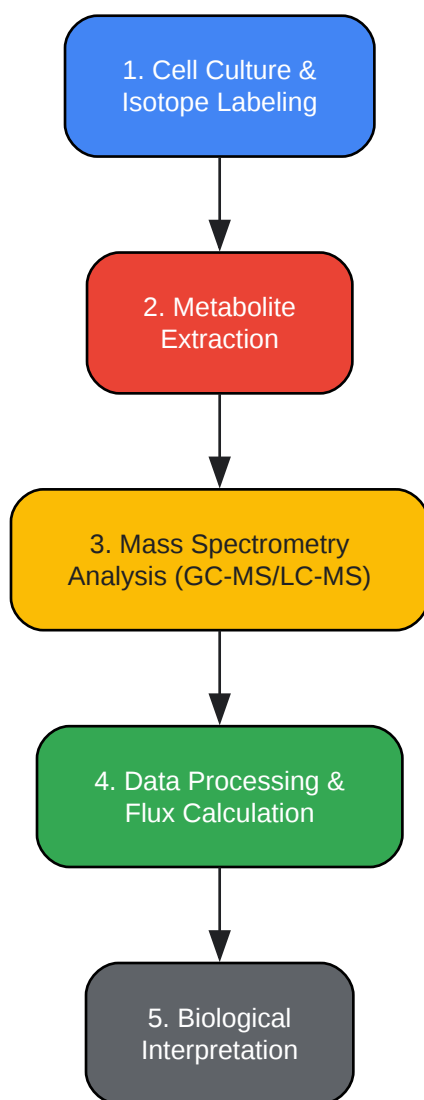
Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the central metabolic pathways where **DL-Glyceraldehyde-13C3** acts as a key intermediate and a typical workflow for a ^{13}C -MFA experiment.



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Caption: Central Carbon Metabolism Pathways.



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Caption: Experimental Workflow for ^{13}C -MFA.

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